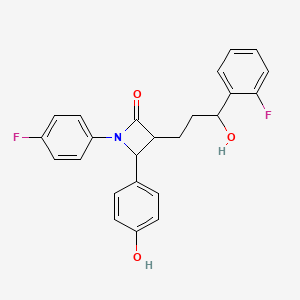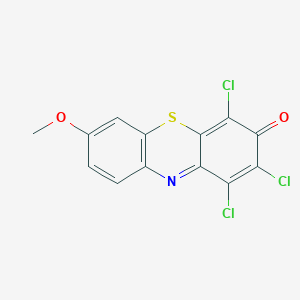
1,2,4-Trichloro-7-methoxy-3H-phenothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-7-methoxy-phenothiazin-3-one: is a chemical compound with the molecular formula C13H6Cl3NO2S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine, agriculture, and industry. This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one typically involves the chlorination of 7-methoxy-phenothiazine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Introduction of nitro groups to the phenothiazine core.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Selective chlorination at specific positions.
Methoxylation: Introduction of the methoxy group.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-7-methoxy-phenothiazin-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and enzyme function is a key aspect of its mechanism.
Comparación Con Compuestos Similares
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative of phenothiazine used as an antipsychotic drug.
Methoxychlor: An insecticide structurally related to phenothiazine.
Comparison: 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one is unique due to the presence of three chlorine atoms and a methoxy group, which confer distinct chemical properties compared to other phenothiazine derivatives. Its specific substitution pattern enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
70753-47-8 |
|---|---|
Fórmula molecular |
C13H6Cl3NO2S |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
1,2,4-trichloro-7-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H6Cl3NO2S/c1-19-5-2-3-6-7(4-5)20-13-10(16)12(18)9(15)8(14)11(13)17-6/h2-4H,1H3 |
Clave InChI |
HLNGOJWVENQXNL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



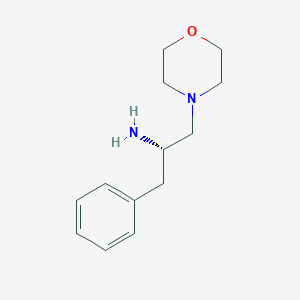
![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)


![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)

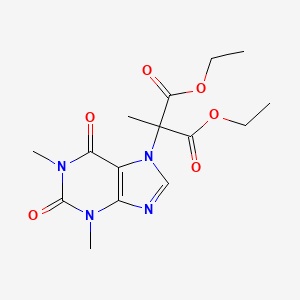
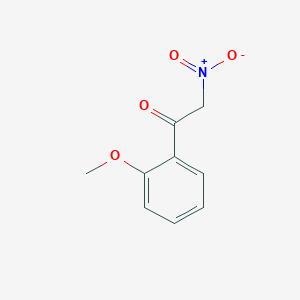
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)
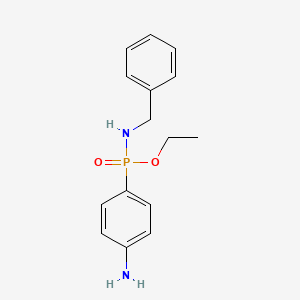
![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)

